molecular formula C27H20ClN3O6 B2804372 2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-chloro-4-methylphenyl)acetamide CAS No. 892432-91-6

2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-chloro-4-methylphenyl)acetamide

Katalognummer: B2804372
CAS-Nummer: 892432-91-6
Molekulargewicht: 517.92
InChI-Schlüssel: WJADDLJEMIJKJL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a benzofuropyrimidine derivative featuring a benzo[d][1,3]dioxol-5-ylmethyl group at position 3 and an N-(2-chloro-4-methylphenyl)acetamide moiety. Key spectral characterization methods include $ ^1H $ NMR, $ ^{13}C $ NMR, and high-resolution mass spectrometry (HRMS), as demonstrated for related compounds .

Eigenschaften

CAS-Nummer

892432-91-6

Molekularformel

C27H20ClN3O6

Molekulargewicht

517.92

IUPAC-Name

2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-(2-chloro-4-methylphenyl)acetamide

InChI

InChI=1S/C27H20ClN3O6/c1-15-6-8-19(18(28)10-15)29-23(32)13-30-24-17-4-2-3-5-20(17)37-25(24)26(33)31(27(30)34)12-16-7-9-21-22(11-16)36-14-35-21/h2-11H,12-14H2,1H3,(H,29,32)

InChI-Schlüssel

WJADDLJEMIJKJL-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC5=C(C=C4)OCO5)OC6=CC=CC=C63)Cl

Löslichkeit

not available

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Substituent Impact : The benzo[d][1,3]dioxol-5-ylmethyl group in the target compound may enhance lipophilicity and membrane permeability compared to phenyl or methoxyphenyl substituents .
  • Chloro-Methylphenyl vs. Methoxyphenyl : The electron-withdrawing chloro group in the target compound could influence receptor binding differently than the electron-donating methoxy group in ’s analogue.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and critical reaction conditions for preparing this compound?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including condensation of substituted benzofuropyrimidine precursors with chloroacetamide derivatives. Key steps include:

  • Nucleophilic substitution : Use of triethylamine as a base to deprotonate intermediates and facilitate coupling reactions in solvents like dimethylformamide (DMF) under reflux .
  • Cyclization : Controlled pH and temperature (e.g., 80–100°C) to form the benzofuropyrimidinone core .
  • Purification : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) at each stage to ensure >95% purity .

Q. Which analytical techniques are most effective for characterizing purity and structural confirmation?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and aromatic ring connectivity .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and detect isotopic patterns (e.g., chlorine atoms) .
  • HPLC-PDA : Paired with photodiode array detection to assess purity and identify byproducts .

Q. How should researchers design initial biological screening assays for this compound?

  • Methodological Answer : Prioritize targets based on structural analogs:

  • Enzyme inhibition : Test against kinases or proteases using fluorescence-based assays, given the pyrimidine core’s affinity for ATP-binding pockets .
  • Antimicrobial activity : Use broth microdilution assays (CLSI guidelines) against Gram-positive/negative strains, referencing benzodioxole-containing analogs with known activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across different studies?

  • Methodological Answer :

  • Comparative assays : Replicate studies under standardized conditions (e.g., cell lines, assay protocols) to isolate variables like solvent effects (DMSO vs. aqueous buffers) .
  • Structural analogs : Compare activity with derivatives lacking the 2-chloro-4-methylphenyl group to determine if this moiety drives specificity or off-target effects .

Q. What strategies are recommended for elucidating the mechanism of action (MoA) of this compound?

  • Methodological Answer :

  • Target identification : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS proteomics .
  • Molecular docking : Simulate interactions with potential targets (e.g., COX-2, topoisomerases) using software like AutoDock Vina, guided by the benzodioxole group’s π-π stacking potential .
  • Pathway analysis : RNA-seq or phosphoproteomics to map downstream effects in treated vs. untreated cells .

Q. How should researchers design experiments to assess structure-activity relationships (SAR) for this compound?

  • Methodological Answer :

  • Substituent modification : Synthesize derivatives with variations in the benzodioxole or acetamide groups (e.g., replacing chloro with fluoro) to evaluate steric/electronic effects .
  • Biological testing : Use dose-response curves (IC₅₀/EC₅₀) across modified analogs to quantify potency shifts. For example, removing the methyl group on the phenylacetamide may reduce lipophilicity and alter membrane permeability .

Q. What are the best practices for addressing stability issues during synthesis or storage?

  • Methodological Answer :

  • Light sensitivity : Store in amber vials under inert gas (argon) to prevent photodegradation of the benzofuropyrimidine core .
  • pH stability : Conduct accelerated stability studies (40°C/75% RH) in buffered solutions (pH 1–9) to identify degradation pathways .

Data Contradiction Analysis

Q. How to interpret conflicting data on this compound’s solubility in polar vs. nonpolar solvents?

  • Methodological Answer :

  • Solubility assays : Use nephelometry to quantify solubility in DMSO, ethanol, and water. Conflicting reports may arise from crystallinity differences; characterize batches via X-ray diffraction (XRD) to detect polymorphic forms .
  • Co-solvent systems : Test aqueous solutions with cyclodextrins or PEG to enhance solubility for in vivo studies .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.